phosphane CAS No. 82195-32-2](/img/structure/B14426031.png)
[3-(Diethylphosphanyl)propyl](diphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylphosphanyl)propylphosphane is an organophosphorus compound that features two phosphane groups attached to a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylphosphanyl)propylphosphane typically involves the reaction of diphenylphosphane with a suitable propyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane-propyl bond. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of 3-(Diethylphosphanyl)propylphosphane may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
化学反应分析
Types of Reactions
3-(Diethylphosphanyl)propylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphides.
Substitution: The compound can participate in substitution reactions where one or both phosphane groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, 3-(Diethylphosphanyl)propylphosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and cross-coupling.
Biology and Medicine
The compound’s potential biological applications include its use as a precursor for the synthesis of bioactive molecules. Its phosphane groups can be modified to create compounds with therapeutic properties.
Industry
In the industrial sector, 3-(Diethylphosphanyl)propylphosphane is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
作用机制
The mechanism by which 3-(Diethylphosphanyl)propylphosphane exerts its effects involves its interaction with molecular targets, such as metal ions in catalytic processes. The phosphane groups coordinate with the metal center, facilitating the activation of substrates and promoting the desired chemical transformations. The pathways involved include the formation of intermediate complexes and the stabilization of transition states.
相似化合物的比较
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand with three phenyl groups.
Diethylphosphane: A simpler phosphane with two ethyl groups.
Diphenylphosphane: A phosphane with two phenyl groups.
Uniqueness
3-(Diethylphosphanyl)propylphosphane is unique due to its dual phosphane groups attached to a propyl chain, which provides distinct steric and electronic properties. This structural feature enhances its ability to form stable complexes and participate in a wider range of chemical reactions compared to simpler phosphanes.
属性
CAS 编号 |
82195-32-2 |
|---|---|
分子式 |
C19H26P2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
3-diethylphosphanylpropyl(diphenyl)phosphane |
InChI |
InChI=1S/C19H26P2/c1-3-20(4-2)16-11-17-21(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3 |
InChI 键 |
LQMDUPKCLYHAOG-UHFFFAOYSA-N |
规范 SMILES |
CCP(CC)CCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


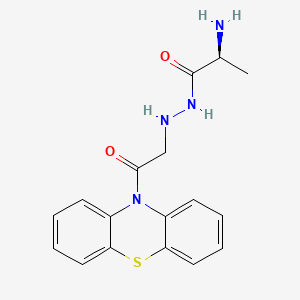

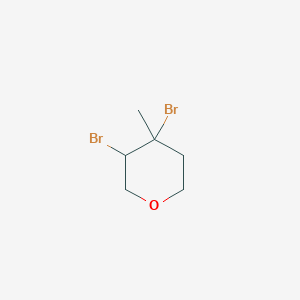
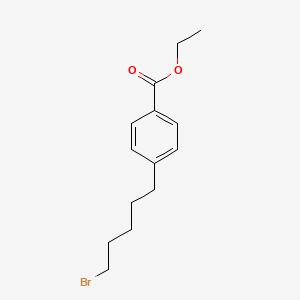
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
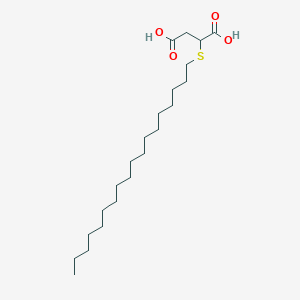
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)

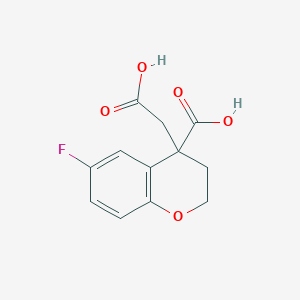
methanone](/img/structure/B14426007.png)
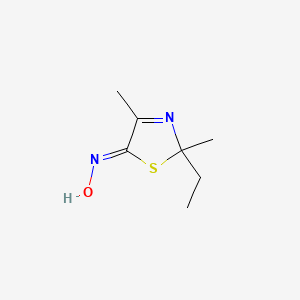
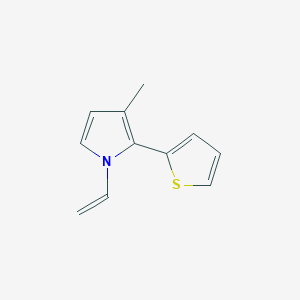
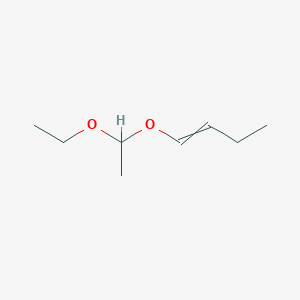
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
